molecular formula C30H21ClO B14440231 3-chloro-2,4,5,6-tetraphenylphenol CAS No. 78379-95-0

3-chloro-2,4,5,6-tetraphenylphenol

Cat. No.: B14440231
CAS No.: 78379-95-0
M. Wt: 432.9 g/mol
InChI Key: MNSXSKITJBUTDB-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetraphenylphenol is a phenolic compound characterized by a central phenol ring substituted with a chlorine atom at position 3 and phenyl groups at positions 2, 4, 5, and 5. The bulky phenyl substituents likely impart significant steric hindrance and electronic effects, distinguishing it from simpler chlorophenols. For example, highlights how substituent position and steric bulk influence cytotoxicity in aminophenols, suggesting similar principles may govern the behavior of this compound .

Properties

CAS No.

78379-95-0

Molecular Formula

C30H21ClO

Molecular Weight

432.9 g/mol

IUPAC Name

3-chloro-2,4,5,6-tetraphenylphenol

InChI

InChI=1S/C30H21ClO/c31-29-26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)30(32)28(29)24-19-11-4-12-20-24/h1-20,32H

InChI Key

MNSXSKITJBUTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4,5,6-tetraphenylphenol typically involves the chlorination of 2,4,5,6-tetraphenylphenol. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,4,5,6-tetraphenylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different phenolic derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include reduced phenolic derivatives with altered functional groups.

Scientific Research Applications

3-chloro-2,4,5,6-tetraphenylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2,4,5,6-tetraphenylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Chlorophenols

  • 4-Amino-2-chlorophenol (4-A2CP): Exhibits higher cytotoxicity than 4-aminophenol (4-AP) due to the chlorine atom at position 2, which may hinder detoxifying glucuronidation .
  • 2,4,6-Trichlorophenol: Demonstrates enhanced environmental persistence and toxicity compared to mono- or dichlorophenols, as noted in Table 4-1 () .

Halogen-Substituted Aromatics

  • 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride : Shares structural similarities but replaces phenyl groups with fluorine atoms. Its refractive index (1.4898) and moisture sensitivity () highlight the role of electronegative substituents in altering physical properties .
  • 3-Chloro-2,4,5,6-tetrafluoropyridine: Used in agrochemical synthesis, its pyridine ring and fluorine substituents enhance reactivity compared to phenolic analogs () .

Cytotoxicity

  • 4-A2,6DCP (4-amino-2,6-dichlorophenol): Shows greater nephrotoxicity than 4-A2CP due to dual chlorine substituents, which further inhibit detoxification pathways .
  • Chloro-Substituted Isatin Hydrazones : Ortho-chloro substituents (e.g., compound 20) enhance cancer cell inhibition (IC50 = 28.8 ± 0.6 mM) compared to meta-chloro analogs () .

Fluorescence and Photophysical Properties

  • Compound 3 (2-amino-4,6-diphenyln analog): Exhibits high emission maxima due to chloro substituents enhancing electronic transitions () .
  • 4CzIPN (carbazole-based photocatalyst) : Halogen substituents improve photocatalytic efficiency under visible light () .

The chlorine atom in 3-chloro-2,4,5,6-tetraphenylphenol may similarly enhance fluorescence, though phenyl groups could quench excited states depending on conjugation.

Data Tables: Key Comparative Properties

Compound Substituents Key Property Reference
This compound Cl (position 3), Ph (2,4,5,6) High steric hindrance Inferred
4-Amino-2-chlorophenol NH2 (4), Cl (2) Cytotoxicity (IC50 ~26 mM)
2,4,6-Trichlorophenol Cl (2,4,6) Environmental persistence
3-Chloro-2,4,5,6-tetrafluoropyridine Cl (3), F (2,4,5,6) Agrochemical intermediate

Mechanistic Insights and Challenges

  • Steric Effects: Phenyl groups in this compound may impede enzymatic interactions, reducing metabolic activation (as seen in 4-A3CP with a 3-chloro group; ) .
  • Electronic Effects: Chlorine’s electron-withdrawing nature could polarize the phenolic -OH, increasing acidity compared to non-halogenated analogs.
  • Synthetic Challenges: Multi-phenyl substitution complicates synthesis and purification, as noted in fluorinated pyridine production () .

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